

(R)-(+)-2-Acetoxypropionyl chloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetoxypropionyl chloride

Cat. No.: B1275879

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of (R)-(+)-2-Acetoxypropionyl Chloride

This guide provides a comprehensive overview of the core physical properties of (R)-(+)-2-Acetoxypropionyl chloride, a key intermediate in organic and pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development who require detailed data for their work.

Compound Overview

(R)-(+)-2-Acetoxypropionyl chloride, also known as (+)-O-Acetyl-D-lactoyl chloride, is a chiral building block widely utilized in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.^[1] Its defined stereochemistry is crucial for creating selective and effective drug molecules.^[1] The compound is a moisture and heat-sensitive liquid, requiring storage under inert gas at refrigerated temperatures.^[2]

Quantitative Physical Properties

The following table summarizes the key physical properties of (R)-(+)-2-Acetoxypropionyl chloride and its corresponding (S)-(-) enantiomer. Properties such as boiling point, density, and refractive index are expected to be identical for both enantiomers.

Property	Value	CAS Number	Source
Molecular Formula	<chem>C5H7ClO3</chem>	53636-19-4	[1]
Molecular Weight	150.56 g/mol	53636-19-4	[1]
Appearance	Colorless to pale yellow/light orange liquid	53636-19-4	[1]
Boiling Point	53 °C at 11 mmHg 50 °C at 5 mmHg (for S-enantiomer)	53636-19-4-436394-75-9	[1] [3]
Density	1.18 g/cm ³ (Specific Gravity 20/20) 1.189 g/mL at 25 °C (for S-enantiomer)	36394-75-9	[3] [4]
Refractive Index	1.421.423 (n _{20/D}) (for S-enantiomer)	53636-19-436394-75-9	[1] [3]
Optical Activity	Not specified for (R)- (+)[α] _{20/D} -31°, c = 4 in chloroform (for S-enantiomer)	36394-75-9	
Purity (Assay)	≥ 98% (by titration)>98.0% (by Argentometric Titration)min. 96.0% (by GC)	53636-19-436394-75-9	[1]
Flash Point	63 °C	36394-75-9	
Storage Temperature	2 - 8 °C	53636-19-4	[1]

Experimental Protocols

Detailed experimental protocols for the specific determination of every physical property for this exact compound are not publicly available. However, the methods cited, such as titration and

gas chromatography (GC), are standard analytical techniques.

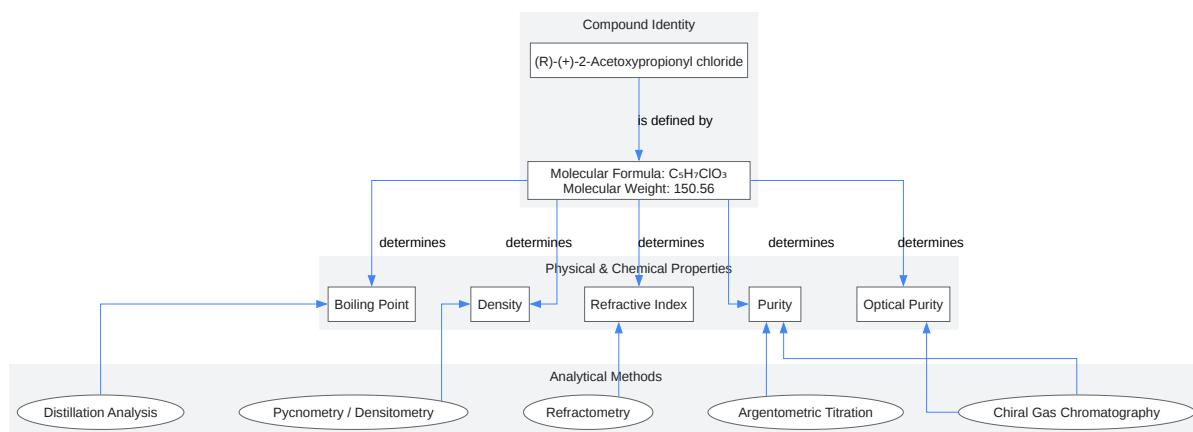
Purity Determination by Argentometric Titration

Argentometric titration is a common method for determining the concentration of halide ions.

For an acyl chloride like (R)-(+)-**2-Acetoxypropionyl chloride**, the protocol involves the controlled hydrolysis of the compound followed by titration of the resulting chloride ion with a standardized silver nitrate (AgNO_3) solution.

- Sample Preparation: A precisely weighed sample of (R)-(+)-**2-Acetoxypropionyl chloride** is carefully hydrolyzed in a suitable solvent (e.g., aqueous acetone or ethanol) to convert the acyl chloride to a carboxylic acid and hydrochloric acid (HCl).
- Titration: The resulting solution is titrated with a standard solution of silver nitrate.
- Endpoint Detection: An indicator, such as potassium chromate (Mohr's method) or an adsorption indicator (Fajans' method), is used to determine the endpoint, which is the point where all chloride ions have reacted to form a silver chloride (AgCl) precipitate. Potentiometric endpoint detection can also be used for higher accuracy.
- Calculation: The purity of the original sample is calculated based on the volume and concentration of the AgNO_3 solution used to reach the endpoint and the initial mass of the sample.

Purity and Optical Purity Determination by Gas Chromatography (GC)


Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a chiral compound, specialized chiral GC columns are used to separate the enantiomers and determine optical purity.

- Sample Preparation: The (R)-(+)-**2-Acetoxypropionyl chloride** sample is dissolved in a suitable volatile solvent.
- Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized.

- Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through a heated column.
 - For Purity Analysis: A standard non-chiral GC column separates the compound from any impurities based on differences in boiling points and interactions with the column's stationary phase.
 - For Optical Purity Analysis: A chiral stationary phase column is used. The different enantiomers ((R) and (S)) interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times.^[5]
- Detection: As the separated components exit the column, they are detected by a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
- Analysis: The detector generates a signal for each component, resulting in a chromatogram. The area under each peak is proportional to the amount of that component. Purity is determined by comparing the peak area of the main compound to the total area of all peaks. Optical purity (enantiomeric excess, ee%) is calculated from the relative peak areas of the two enantiomers.

Logical Relationships

The following diagram illustrates the relationship between the compound's identity, its key physical properties, and the standard methods used for their characterization.

[Click to download full resolution via product page](#)

Characterization workflow for (R)-(+)-2-Acetoxypropionyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chembk.com [chembk.com]
- 4. indiamart.com [indiamart.com]
- 5. (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [(R)-(+)-2-Acetoxypropionyl chloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275879#r-2-acetoxypropionyl-chloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com